molecular formula C6H5F5O2 B1580904 2,2,3,3,3-Pentafluoropropyl acrylate CAS No. 356-86-5

2,2,3,3,3-Pentafluoropropyl acrylate

Cat. No.: B1580904
CAS No.: 356-86-5
M. Wt: 204.09 g/mol
InChI Key: JDVGNKIUXZQTFD-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl acrylate is a fluorinated acrylate ester with the molecular formula C6H5F5O2. It is a colorless liquid with a molecular weight of 204.10 g/mol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and physical characteristics.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-pentafluoropropyl acrylate typically involves the esterification of pentafluoropropanol with acrylic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with more sophisticated equipment to handle larger volumes and ensure consistent quality. Continuous flow reactors and advanced purification techniques are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl acrylate undergoes various chemical reactions, including polymerization, hydrolysis, and addition reactions.

Common Reagents and Conditions:

  • Polymerization: Initiators such as azo compounds or peroxides are used to induce free radical polymerization.

  • Hydrolysis: Strong acids or bases can hydrolyze the ester bond to produce pentafluoropropanol and acrylic acid.

  • Addition Reactions: Various nucleophiles can add to the double bond of the acrylate group, often under mild conditions.

Major Products Formed:

  • Polymers: High molecular weight polymers with fluorinated side chains.

  • Hydrolysis Products: Pentafluoropropanol and acrylic acid.

  • Addition Products: Various fluorinated organic compounds depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl acrylate is utilized in several scientific research fields due to its unique properties:

  • Chemistry: It serves as a monomer for the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and advanced materials.

  • Biology: Fluorinated compounds are often used in biological studies to modify the properties of biomolecules and investigate their interactions.

  • Medicine: The compound can be used in the development of drug delivery systems and medical devices due to its biocompatibility and resistance to degradation.

  • Industry: It is employed in the production of specialty chemicals and materials that require enhanced thermal and chemical stability.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate

  • 1H,1H-Pentafluoropropyl acrylate

  • 2,2,3,3,3,4,4,4-Octafluoropentyl acrylate

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Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c1-2-4(12)13-3-5(7,8)6(9,10)11/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVGNKIUXZQTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29036-65-5
Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29036-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9059884
Record name 1H,1H-Perfluoropropyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-86-5
Record name 2,2,3,3,3-Pentafluoropropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H-Perfluoropropyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-pentafluoropropyl acrylate
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Record name 2,2,3,3,3-Pentafluoropropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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